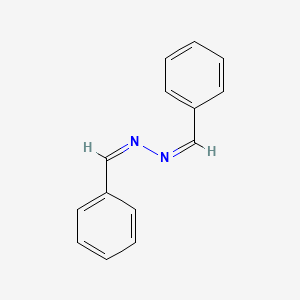

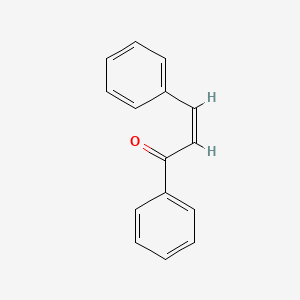

cis-Chalcone

Übersicht

Beschreibung

Cis-chalcone is the cis-stereoisomer of chalcone.

Wissenschaftliche Forschungsanwendungen

Stereochemistry and NMR Analysis

cis-Chalcone, a disubstituted alkene, can be identified using NMR spectroscopy, a powerful tool in determining the stereochemistry of such compounds. The coupling constant (J) of cis-alkenes typically ranges between 8 to 10 Hz, distinguishing them from trans alkenes which have a J between 12 to 18 Hz (Sierra, Torre, & Cossío, 2013).

Antitumorigenic and Antiinflammatory Activities

Research has shown that the phototransformation of chalcones from trans to cis isomers can enhance their antitumorigenic activities. For instance, the cis-isomer of 3-Hydroxy-3'-methylchalcone demonstrated greater antitumorigenic activity compared to its trans counterpart. Interestingly, a parallelism between antitumorigenic and antiinflammatory activities was not observed in certain chalcone isomers, despite their antitumorigenic effectiveness (Iwata et al., 1997).

Photoisomerization and Synthetic Applications

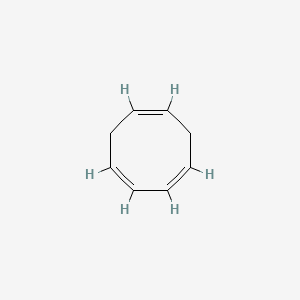

cis-Chalcones are known to be metastable and can revert to trans-isomers under certain conditions. Their photoisomerization and the stability of their epoxides make them valuable synthetic intermediates in organic chemistry. For example, cis- and trans-isomers of fully O-substituted chalcones can form stable trans-epoxides, useful in various synthetic pathways (Ferreira & Roux, 1977).

Quantum Yield and Photochemical Reactions

The quantum yield of the cis-trans photoisomerization of chalcone is wavelength dependent, an aspect crucial in photochemical studies. The cis-to-trans quantum yields vary with different wavelengths, indicating potential applications in photochemistry and materials science (Nicodem & Matos, 1981).

Molecular Electronic Properties

cis-Chalcones exhibit interesting molecular electronic properties, as revealed by ab initio calculations. These properties influence their absorption spectra and electronic transitions, making them significant in the field of molecular spectroscopy and electronic materials (Oumi, Oumi, Maurice, Maurice, Head‐Gordon, & Head‐Gordon, 1999).

Transcriptional Control in Plants

cis-Chalcones play a role in the transcriptional control of Chalcone Synthase, a key enzyme in flavonoid biosynthesis in plants. This process is influenced by environmental stresses like UV light, mechanical wounding, and pathogen attacks, highlighting the importance of cis-elements in plant biology (Sakuta, 2000).

Eigenschaften

CAS-Nummer |

614-46-0 |

|---|---|

Molekularformel |

C15H12O |

Molekulargewicht |

208.25 g/mol |

IUPAC-Name |

(Z)-1,3-diphenylprop-2-en-1-one |

InChI |

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11- |

InChI-Schlüssel |

DQFBYFPFKXHELB-QXMHVHEDSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C\C(=O)C2=CC=CC=C2 |

SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |

Kanonische SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |

Andere CAS-Nummern |

614-46-0 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

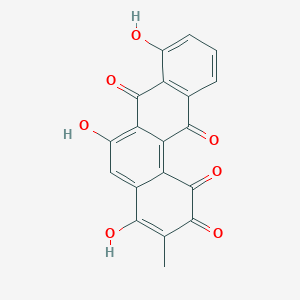

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1234134.png)

![5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid](/img/structure/B1234135.png)

![4-bromo-N'-{[(3-methylphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B1234144.png)